2-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride
Description
Properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-4-8-5(10-9-4)6(2,3)7;;/h7H2,1-3H3,(H,8,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGYUYHTRLKAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)(C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193059-02-6 | |
| Record name | 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with appropriate amines under controlled conditions. One common method involves the use of succinic anhydride and aminoguanidine hydrochloride as starting materials. The reaction proceeds through the formation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
2-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride is a chemical compound with several identifiers, including a PubChem CID of 137951230, a CAS number of 2193059-02-6, and an EC number of 853-283-5 . It has a molecular weight of 213.11 g/mol and a molecular formula of C6H14Cl2N4 .
Structural Information
Key structural features and identifiers of 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-amine include [1, 5]:
- Molecular Formula: C6H12N4
- SMILES Notation: CC1=NC(=NN1)C(C)(C)N
- InChI: InChI=1S/C6H12N4/c1-4-8-5(10-9-4)6(2,3)7/h7H2,1-3H3,(H,8,9,10)
- InChIKey: LZTMJFUDZMELMK-UHFFFAOYSA-N
Predicted Collision Cross Section
The predicted collision cross sections (CCS) for this compound, offering insights into its physical properties and behavior in analytical techniques, are presented in the table below :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 141.11348 | 129.4 |
| $$M+Na]+ | 163.09542 | 139.1 |
| $$M+NH4]+ | 158.14002 | 136.0 |
| $$M+K]+ | 179.06936 | 137.3 |
| $$M-H]- | 139.09892 | 128.3 |
| $$M+Na-2H]- | 161.08087 | 134.0 |
| $$M]+ | 140.10565 | 130.1 |
| $$M]- | 140.10675 | 130.1 |
Related Compounds
The parent compound of this compound is CID 61279753, known as 2-(3-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine .
Applications
While specific applications of this compound are not detailed within the provided search results, the broader category of triazole derivatives, which includes this compound, has applications in various fields:
- Antimicrobial and Anticancer Research: Triazole derivatives are of interest for their potential biological activities, particularly in antimicrobial and anticancer applications.
- Medicinal Chemistry: Triazole-containing compounds have been explored for their therapeutic potential .
It is important to note that one search result explicitly states that there is no literature or patent data available for this specific compound .
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its pharmacokinetic and pharmacological properties. Molecular docking studies have shown that the compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Modifications :
- Replacement of the triazole with oxadiazole (as in ) reduces hydrogen-bonding capacity but increases metabolic resistance due to the oxygen atom. This alters bioavailability and target selectivity.
- Pyridine-substituted triazoles () introduce aromatic π-stacking interactions, enhancing binding to hydrophobic enzyme pockets.
Substituent Effects: The dimethylamine group in the target compound confers higher basicity (pKa ~10) compared to ethanol (pKa ~7) in , influencing solubility and membrane permeability. Ethylamine chains () may improve flexibility and interaction with charged residues in biological targets.
Salt Forms :
- Hydrochloride salts (target, ) enhance aqueous solubility, critical for in vivo applications. Dihydrochloride salts (target, ) further optimize crystallinity and stability.
Biological Activity
2-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride is a compound belonging to the 1,2,4-triazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antiproliferative properties based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₂N₄
- SMILES : CC1=NC(=NN1)C(C)(C)N
- InChIKey : LZTMJFUDZMELMK-UHFFFAOYSA-N
The compound's structure features a triazole ring that is crucial for its biological activity. The presence of the propan-2-amine moiety enhances its pharmacological properties.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory effects. In a study evaluating various triazole derivatives, it was found that compounds similar to this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .
Key Findings :
- Compounds tested showed a decrease in TNF-α levels by approximately 44–60% at higher concentrations.
- The most effective compounds exhibited significant inhibition of TNF-α production without increasing levels at lower doses.
2. Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been extensively studied. For instance, triazole compounds have shown effectiveness against various bacterial strains including both Gram-positive and Gram-negative bacteria. The activity is often attributed to the ability of the triazole ring to interfere with microbial enzyme systems .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Test Microorganisms | Activity |
|---|---|---|
| 3a | Staphylococcus aureus | Moderate |
| 3b | Escherichia coli | Significant |
| 3c | Enterococcus faecalis | High |
3. Antiproliferative Activity
Research indicates that certain triazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Study :
In a study assessing antiproliferative effects on cancer cells:
- Compounds were tested against human cancer cell lines.
- Results indicated that some derivatives significantly inhibited cell growth compared to controls.
Q & A
Q. What synthetic routes are recommended for preparing 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride, and how can purity be optimized?
Synthesis typically involves coupling 5-methyl-1H-1,2,4-triazole derivatives with propan-2-amine precursors under controlled conditions. Key steps include:
- Step 1: Reacting 5-methyl-1,2,4-triazole with a halogenated propane derivative (e.g., 2-bromopropane) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
- Step 2: Purification via recrystallization from ethanol/water mixtures to remove unreacted starting materials .
- Step 3: Conversion to the dihydrochloride salt by treating the free base with HCl gas in anhydrous ether .
Purity Optimization: Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to monitor purity ≥98% .
Q. How should researchers characterize the compound’s structural and physicochemical properties?
Employ a combination of:
- NMR Spectroscopy: H and C NMR to confirm the triazole ring (δ 7.8–8.2 ppm for triazole protons) and amine salt formation (broad NH peak at δ 2.5–3.5 ppm) .
- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 199.1 for the free base) .
- Thermogravimetric Analysis (TGA): Assess thermal stability, with decomposition typically >200°C for dihydrochloride salts .
Q. What safety protocols are critical for handling this compound?
- Storage: Keep in airtight containers at –20°C to prevent hygroscopic degradation .
- Exposure Control: Use fume hoods, nitrile gloves, and safety goggles due to skin/eye irritation risks (Category 2/2A per GHS) .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using silica gel .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity (e.g., antimicrobial or enzyme inhibition)?
- In Vitro Assays:
- Antimicrobial Testing: Use microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) at 10–100 μM concentrations .
- Positive Controls: Include known inhibitors (e.g., ciprofloxacin for antimicrobial assays) to validate results .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis: Perform IC/EC curves to confirm concentration-dependent effects .
- Metabolic Stability Testing: Use liver microsomes (human/rat) to assess if discrepancies arise from rapid metabolism .
- Structural Analog Comparison: Compare activity with analogs (e.g., 3-methyltriazole derivatives) to identify SAR trends .
Q. How can the compound’s environmental fate and ecotoxicological impact be assessed?
- Fate Studies:
- Hydrolysis: Incubate in buffers (pH 4–9) at 25°C and monitor degradation via LC-MS .
- Soil Adsorption: Use batch equilibrium methods (OECD Guideline 106) with loam/sandy soils .
- Ecotoxicology:
- Algal Growth Inhibition (OECD 201): Test Raphidocelis subcapitata at 0.1–10 mg/L .
- Daphnia Acute Toxicity (OECD 202): 48-hour exposure to determine EC .
Q. What computational methods support the optimization of this compound for target binding?
- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., bacterial dihydrofolate reductase) to predict binding modes .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Modeling: Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with experimental bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
